molecular formula C36H43N3O11 B606959 DBCO-NHCO-PEG5-NHS ester CAS No. 1378531-80-6

DBCO-NHCO-PEG5-NHS ester

Cat. No. B606959
CAS RN: 1378531-80-6
M. Wt: 693.75
InChI Key: VGKLBFTYZNBCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG5-NHS ester is a PEG derivative containing NHS ester that is able to react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic condition to form a covalent bond .


Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Molecular Structure Analysis

The molecular formula of this compound is C36H43N3O11. The average mass is 693.740 Da and the monoisotopic mass is 693.289734 Da .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 693.8 g/mol. The elemental analysis shows that it contains C, 62.33; H, 6.25; N, 6.06; O, 25.37 .

Scientific Research Applications

1. Micropatterned Three-Dimensional Culture

DBCO-NHCO-PEG5-NHS ester has been utilized in the creation of micropatterned three-dimensional culture in click-crosslinkable and photodegradable gelatin hydrogels. This application is significant in the micropatterning of photodegradable gelatin hydrogels and cell encapsulation, which can be crucial for advancements in tissue engineering and regenerative medicine (Tamura et al., 2015).

2. Hydrogel Formation for Biomedical Applications

The compound plays a role in the formation of hydrogels, such as in the study of water-soluble eight-armed poly(ethylene glycol)-poly(l-lactide) star block copolymers. These hydrogels show potential for use in controlled drug delivery systems and matrices for tissue engineering due to their mechanical properties and slow degradation (Buwalda et al., 2010).

3. pH-Responsive Drug Delivery Systems

This compound is significant in the development of nanohydrogels for pH-responsive drug delivery. These hydrogels have demonstrated potential in loading and releasing anticancer drugs like methotrexate, indicating their utility in cancer treatment (Farzanfar et al., 2021).

4. Fluorescent Antibody Multiplexing

In biomedical research, this compound has been used for labeling antibodies with probes for fluorescent multiplexing, enhancing the capabilities of spectral imaging and combinatorics in research and potentially in clinical diagnostics (McCarthy et al., 2020).

5. Adhesive Hydrogels for Regenerative Medicine

This compound contributes to the development of chondroitin sulfate-polyethylene glycol adhesive hydrogels. These hydrogels have demonstrated strong adhesive strength and minimal inflammatory response when implanted, making them promising materials for wound healing and regenerative medicine applications (Strehin et al., 2010).

6. Bioactive Hydrogels for Cell Interactions

It has been used in the synthesis of poly(ethylene glycol) films for ssDNA immobilization and hybridization, indicating its potential in the development of DNA microarrays and sensors (Zhao et al., 2022).

Mechanism of Action

Target of Action

DBCO-NHCO-PEG5-NHS ester is a compound that primarily targets primary amines . These primary amines are often found in the side chains of lysine residues in proteins, peptides, or on aminosilane-coated surfaces .

Mode of Action

The compound interacts with its targets through a specific and efficient reaction. It forms a covalent bond with primary amines at a pH of 7-9 . This reaction is often used for the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides .

Biochemical Pathways

This compound is a key player in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . On the other hand, ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer arm in the compound imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled molecules . This suggests that the compound’s water solubility may influence its absorption and distribution within the body.

Result of Action

The result of the compound’s action is the formation of a covalent bond with primary amines, leading to the introduction of the DBCO moiety into proteins, peptides, or amino-modified oligonucleotides . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins or deliver cytotoxins to target cells .

Action Environment

The compound reacts specifically and efficiently with primary amines at a pH of 7-9 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment. Additionally, the hydrophilic PEG spacer arm enhances the compound’s water solubility , which could also influence its action in aqueous environments.

Safety and Hazards

DBCO-NHCO-PEG5-NHS ester is not classified as a hazardous substance or mixture .

Future Directions

DBCO-NHCO-PEG5-NHS ester is a promising compound in the field of drug delivery due to its ability to form covalent bonds with primary amines. Its use in the synthesis of antibody-drug conjugates (ADCs) and its role in click chemistry suggest potential future applications in targeted therapy .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N3O11/c40-32(37-16-13-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)14-17-45-19-21-47-23-25-49-26-24-48-22-20-46-18-15-36(44)50-39-34(42)11-12-35(39)43/h1-8H,11-27H2,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKLBFTYZNBCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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